2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide
Overview
Description
2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide is a complex organic compound with the molecular formula C20H16F18N4O4 and a molecular weight of 718.34 g/mol . This compound is characterized by its unique structure, which includes two nonafluorohexyl groups attached to a terephthalohydrazide core. It is primarily used in advanced materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide typically involves the reaction of terephthalohydrazide with 3,3,4,4,5,5,6,6,6-nonafluorohexyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds, followed by their reaction under optimized conditions. The process is designed to be scalable and cost-effective, ensuring consistent quality and supply for various applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide can undergo several types of chemical reactions, including:
Substitution Reactions: The nonafluorohexyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide involves its interaction with specific molecular targets and pathways. The nonafluorohexyl groups contribute to its unique properties, such as hydrophobicity and chemical stability, which can influence its behavior in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalate
- 2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalonitrile
Uniqueness
2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
2,5-bis(3,3,4,4,5,5,6,6,6-nonafluorohexoxy)benzene-1,4-dicarbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F18N4O4/c21-13(22,15(25,26)17(29,30)19(33,34)35)1-3-45-9-5-8(12(44)42-40)10(6-7(9)11(43)41-39)46-4-2-14(23,24)16(27,28)18(31,32)20(36,37)38/h5-6H,1-4,39-40H2,(H,41,43)(H,42,44) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXZTUYXGZJVOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)NN)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F18N4O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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